molecular formula C11H19N3O B12880333 3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12880333
M. Wt: 209.29 g/mol
InChI Key: UZIVUVMKXDJSHL-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through a multicomponent reaction involving the condensation of ethyl acetoacetate, hydrazine hydrate, and 2-ethoxyethylamine. The reaction is typically carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(2-methoxyethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
  • 3-(2-Propoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
  • 1-Ethyl-3-(2-butoxyethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Uniqueness

3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific ethoxyethyl substitution, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds, potentially leading to distinct therapeutic effects and applications .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3-(2-ethoxyethyl)-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C11H19N3O/c1-3-14-11-9(5-7-12-11)10(13-14)6-8-15-4-2/h12H,3-8H2,1-2H3

InChI Key

UZIVUVMKXDJSHL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)CCOCC

Origin of Product

United States

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